

Biological Activity of Pyrazole Oxime Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	1-Ethyl-1H-pyrazole-4-carbaldehyde oxime
CAS No.:	134516-26-0
Cat. No.:	B164332

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Executive Summary

This technical guide provides a comprehensive analysis of pyrazole oxime derivatives, a class of heterocyclic compounds exhibiting potent biological activities across agrochemical and pharmaceutical domains.[1][2] The pyrazole core acts as a privileged scaffold, while the oxime ether/ester linkage serves as a critical pharmacophore, imparting stability and specific binding affinities. This guide details the structure-activity relationships (SAR), mechanisms of action (MoA), synthetic methodologies, and validated experimental protocols for researchers in drug discovery and pesticide development.

Chemical Architecture & SAR Fundamentals

The biological potency of pyrazole oxime derivatives stems from the synergistic interaction between the pyrazole ring (acting as a lipophilic spacer and hydrogen bond acceptor) and the oxime moiety (C=N-O-), which provides geometric isomerism (E/Z) and metabolic stability.

Core Structural Requirements

- The Pyrazole Core: Often substituted at the 1-, 3-, and 5-positions. The 5-position is critical for lipophilic interactions (e.g., 5-phenoxy pyrazole in fenpyroximate).

- The Oxime Linkage: The oxime ether ($>C=N-O-R$) is generally more stable and bioactive than the free oxime ($>C=N-OH$). The geometry (usually E-isomer) dictates fit within the target binding pocket.
- Side Chains:
 - Agrochemicals: Bulky lipophilic groups (e.g., tert-butyl, trifluoromethylpyridyl) enhance penetration through insect cuticles and binding to mitochondrial complexes.
 - Pharmaceuticals: Polar functional groups or heterocyclic hybrids (e.g., coumarin, thiazole) improve solubility and target kinase ATP-binding pockets.

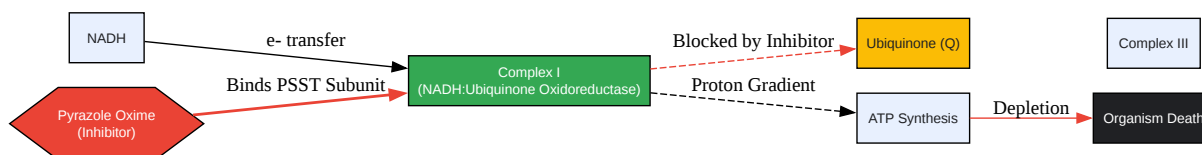
Agrochemical Application: Mitochondrial Complex I Inhibition[3][4][5][6][7]

Mechanism of Action (METI)

Pyrazole oxime derivatives, exemplified by Fenpyroximate, function as Mitochondrial Electron Transport Inhibitors (METI).[3] They specifically target Complex I (NADH:ubiquinone oxidoreductase).[4]

- Binding Site: The PSST subunit of Complex I.
- Effect: Blockade of electron transfer from Iron-Sulfur clusters (N2) to Ubiquinone (Q).
- Outcome: Cessation of ATP synthesis, loss of mitochondrial membrane potential, and organism death.

Visualization: METI Pathway



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Caption: Disruption of the electron transport chain by pyrazole oximes at Complex I, leading to ATP depletion.

Pharmaceutical Application: Antitumor Kinase Inhibition

Recent studies (2020–2024) have repositioned pyrazole oximes as potent anticancer agents.

Mechanism of Action[3][6][7][8]

- **Kinase Inhibition:** They act as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK1, preventing cell cycle progression.
- **Apoptosis Induction:** Inhibition leads to cell cycle arrest at the G2/M phase, triggering the caspase cascade.
- **Hybridization:** Coumarin-pyrazole oxime hybrids have shown IC50 values < 5 μM against HepG2 (liver) and MCF-7 (breast) cancer lines, outperforming standard agents like 5-Fluorouracil (5-FU) in specific contexts.

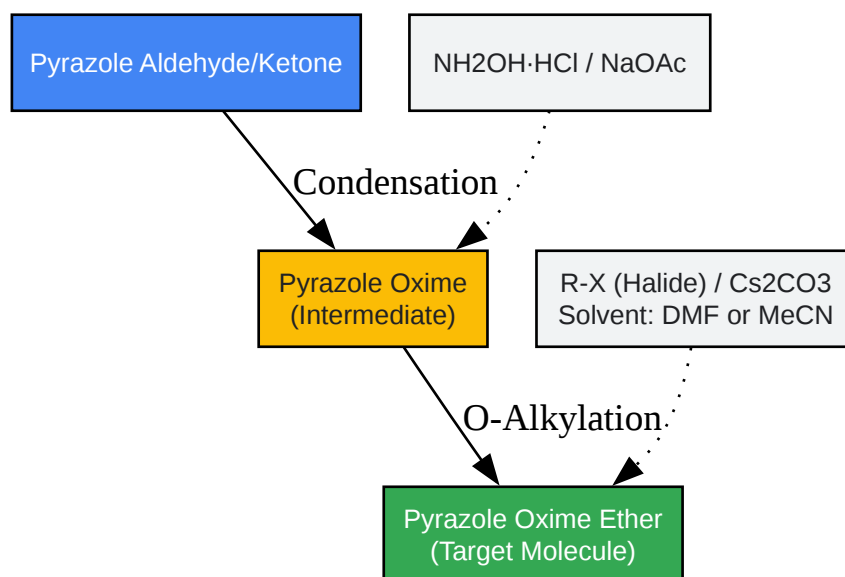
Data Summary: Comparative Cytotoxicity (IC50 in μM)

Compound Class	Target Cell Line	IC50 (μM)	Reference Standard	Potency Ratio
Fenpyroximate Analog	HepG2 (Liver)	1.53	5-FU (35.[2]67)	23x
Coumarin-Pyrazole Hybrid	SMMC-7721	2.08	Doxorubicin (2.67)	~1x
Thiazole-Pyrazole Oxime	MCF-7 (Breast)	4.13	Letrozole (15.60)	3.7x

Synthetic Methodologies

The synthesis of pyrazole oxime ethers is a robust, two-step process. The following pathway ensures high yield and stereochemical control.

Visualization: General Synthetic Route



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Caption: Two-step synthesis: Condensation to form the oxime followed by base-catalyzed O-alkylation.

Validated Experimental Protocols

Protocol A: Synthesis of Pyrazole Oxime Ethers (Cs₂CO₃ Method)

Rationale: Cesium carbonate (

) is used over

due to the "cesium effect," which enhances solubility in DMF and promotes O-alkylation over N-alkylation.

- Preparation: Dissolve the pyrazole oxime intermediate (1.0 eq) in anhydrous DMF (5 mL/mmol).

- Activation: Add

(1.2 eq) and stir at room temperature for 30 minutes to generate the oximate anion.

- Alkylation: Dropwise add the alkyl halide (e.g., substituted benzyl chloride) (1.1 eq).
- Reaction: Stir at 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Workup: Pour into ice water. If solid precipitates, filter and recrystallize (EtOH). If oil, extract with EtOAc, wash with brine, dry over

.

- Validation:

NMR must show the disappearance of the oxime -OH singlet (approx. 8.0–11.0 ppm) and appearance of the -O-

- peak (approx. 5.0–5.2 ppm).

Protocol B: Mitochondrial Complex I Inhibition Assay (In Vitro)

Rationale: Direct measurement of NADH oxidation rates isolates the mechanism to Complex I, distinguishing it from general cytotoxicity.

- Mitochondria Isolation: Isolate mitochondria from rat liver or target insect (e.g., *S. litura*) via differential centrifugation.
- Buffer System: Use Phosphate buffer (pH 7.4) containing sucrose and BSA.
- Reaction Mix:
 - Mitochondrial protein (50 µg).
 - NADH (100 µM) as the electron donor.
 - Ubiquinone-1 (50 µM) as the electron acceptor.

- Test compound (dissolved in DMSO, final concentration 0.1 nM – 10 μ M).
- Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to) using a spectrophotometer for 5 minutes at 30°C.
- Controls:
 - Negative: DMSO only (0% inhibition).
 - Positive: Rotenone (standard Complex I inhibitor).
- Calculation:

Protocol C: MTT Cytotoxicity Assay (Pharma)

Rationale: Colorimetric assessment of metabolic activity. Only viable cells with active mitochondria can reduce MTT to formazan.

- Seeding: Seed tumor cells (e.g., HepG2) in 96-well plates (cells/well). Incubate for 24h.
- Treatment: Add pyrazole oxime derivatives at graded concentrations (0.1–100 μ M). Incubate for 48h.
- Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
- Solubilization: Remove medium. Add DMSO (150 μ L) to dissolve purple formazan crystals.
- Quantification: Measure absorbance at 570 nm.
- Self-Validation:
 - -factor calculation must be > 0.5 for assay validity.
 - Reference compound (e.g., Doxorubicin) must fall within historical

range.

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